molecular formula C9H11N5O2 B2765497 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione CAS No. 302801-95-2

3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione

Cat. No.: B2765497
CAS No.: 302801-95-2
M. Wt: 221.22
InChI Key: YLGUKPOCKYUXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione is a useful research compound. Its molecular formula is C9H11N5O2 and its molecular weight is 221.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Reactions

Purine derivatives, including 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione, are categorized based on their ionization and methylation reactions. These reactions are crucial for understanding the chemical behavior and potential modifications of purine compounds for various applications. Methylation reactions, in particular, provide insights into the reactivity and functionalization of purine derivatives, potentially affecting their biological activity and utility in scientific research (Rahat, Bergmann, & Tamir, 1974).

Structural Analysis

The structural analysis of purine derivatives, including the study of their crystal structures and conformational properties, is essential for understanding their interactions at the molecular level. This information is critical for designing compounds with specific biological activities or for use in materials science. The crystal structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a related compound, provides valuable data on the typical geometry of the purine system and its potential for forming hydrogen bonds and π-π interactions, which are fundamental for drug design and development (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Biological Activities

Research into the biological activities of purine derivatives explores their potential as pharmacological agents or biochemical tools. For instance, studies on specific purine derivatives have identified their roles as inhibitors of autophagic/lysosomal protein degradation, indicating potential applications in understanding cellular processes and developing treatments for diseases characterized by autophagy dysregulation (Seglen & Gordon, 1982).

Pharmaceutical Applications

While avoiding specific details on drug use and dosage, it is notable that purine derivatives have been investigated for their antidepressant properties and other therapeutic effects. These studies contribute to the broader understanding of how structural variations in purine derivatives can influence their biological activity and potential use in treating various conditions (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Properties

IUPAC Name

3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-3-4-10-8-11-5-6(12-8)14(2)9(16)13-7(5)15/h3H,1,4H2,2H3,(H2,10,11,12)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGUKPOCKYUXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.